Resistoflavine

Description

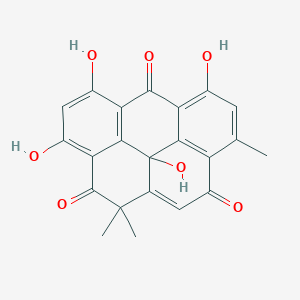

Structure

3D Structure

Properties

IUPAC Name |

2,12,14,17-tetrahydroxy-4,9,9-trimethylpentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-1,3,5(18),7,11,13,15-heptaene-6,10,19-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O7/c1-7-4-8(23)14-17-13(7)11(26)6-12-21(2,3)20(28)16-10(25)5-9(24)15(19(14)27)18(16)22(12,17)29/h4-6,23-25,29H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXZTKQCZPGFDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C3=C1C(=O)C=C4C3(C5=C(C2=O)C(=CC(=C5C(=O)C4(C)C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00952156 | |

| Record name | 3,5,7,11b-Tetrahydroxy-1,1,9-trimethyl-2H-benzo[cd]pyrene-2,6,10(1H,11bH)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29706-96-5 | |

| Record name | (-)-3,5,7,11b-Tetrahydroxy-1,1,9-trimethyl-2H-benzo[cd]pyrene-2,6,10(1H,11bH)-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29706-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resistoflavin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029706965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,7,11b-Tetrahydroxy-1,1,9-trimethyl-2H-benzo[cd]pyrene-2,6,10(1H,11bH)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Resistoflavine: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resistoflavine, a quinone-related antibiotic, has demonstrated notable cytotoxic and antibacterial properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on detailed experimental protocols and quantitative data. The methodologies presented herein are compiled to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Source Organism

This compound was first isolated from a marine actinomycete, Streptomyces chibaensis strain AUBN1/7.[1] This strain was identified during a systematic screening program of marine actinomycetes collected from sediment samples in the Bay of Bengal, India.[1] The taxonomic classification of the strain was confirmed through morphological and physiological studies.

Fermentation and Extraction

The production of this compound is achieved through submerged fermentation of Streptomyces chibaensis AUBN1/7. The following protocol outlines the fermentation and subsequent extraction process.

Fermentation Protocol

A detailed fermentation protocol for the production of this compound is provided in Table 1.

Table 1: Fermentation Protocol for this compound Production

| Parameter | Value/Description |

| Producing Organism | Streptomyces chibaensis AUBN1/7 |

| Culture Medium | Starch Casein Broth |

| Incubation Temperature | 30°C |

| Incubation Period | 7 days |

| Agitation | Shaker incubation |

Extraction Protocol

Following fermentation, the culture broth is harvested, and the bioactive compounds are extracted using organic solvents. The detailed extraction protocol is presented in Table 2.

Table 2: Extraction Protocol for this compound

| Step | Procedure |

| 1. Broth Separation | The fermented broth is centrifuged to separate the mycelial cake from the supernatant. |

| 2. Mycelial Extraction | The mycelial cake is extracted with ethyl acetate (B1210297). |

| 3. Supernatant Extraction | The supernatant is extracted with ethyl acetate. |

| 4. Combining Extracts | The ethyl acetate extracts from both the mycelium and supernatant are combined. |

| 5. Concentration | The combined extract is concentrated under reduced pressure to yield a crude extract. |

Isolation and Purification

The crude extract containing this compound is subjected to chromatographic techniques to isolate the pure compound.

Purification Protocol

The purification of this compound is achieved through column chromatography. The detailed protocol is provided in Table 3.

Table 3: Purification Protocol for this compound

| Step | Procedure |

| 1. Chromatographic Method | Silica gel column chromatography. |

| 2. Column Specifications | Silica gel (60-120 mesh). |

| 3. Elution Solvents | A gradient of chloroform (B151607) and methanol. |

| 4. Fraction Collection | Fractions are collected and monitored by Thin Layer Chromatography (TLC). |

| 5. Final Purification | Fractions containing the pure compound are pooled and concentrated. |

Experimental Workflow

The overall workflow for the isolation and purification of this compound is depicted in the following diagram.

Caption: Experimental workflow for the isolation and purification of this compound.

Structural Elucidation

The structure of this compound was elucidated using various spectroscopic techniques, including Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Data

The key spectroscopic data for this compound are summarized in the following tables.

Table 4: Mass Spectrometry Data for this compound

| Technique | Result |

| Molecular Formula | C₂₂H₁₆O₇ |

| Molecular Weight | 392 |

| Mass Spectrometry | ESI-MS |

Table 5: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, multiplicity, J in Hz) |

| Data not available in the searched resources. | Data not available in the searched resources. | Data not available in the searched resources. |

Note: Detailed ¹H and ¹³C NMR chemical shift assignments were not available in the publicly accessible research articles.

Biological Activity

This compound has been shown to exhibit both cytotoxic and antibacterial activities.

Cytotoxic Activity

This compound demonstrated potent cytotoxic activity against human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are presented in Table 6.

Table 6: Cytotoxic Activity of this compound

| Cell Line | Cell Type | IC₅₀ (µg/mL) |

| HMO2 | Gastric adenocarcinoma | Specific value not available |

| HePG2 | Hepatic carcinoma | Specific value not available |

Note: While described as potent, the specific IC₅₀ values were not provided in the available abstracts.

Antibacterial Activity

This compound exhibited weak to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 7.

Table 7: Antibacterial Activity of this compound

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Specific strains tested | Gram-positive | Specific values not available |

| Specific strains tested | Gram-negative | Specific values not available |

Note: The specific bacterial strains and their corresponding MIC values were not detailed in the accessible literature.

Mechanism of Action: Proposed Signaling Pathway

As a quinone-containing compound, this compound's cytotoxic effects are likely mediated through multiple mechanisms common to this class of molecules. These can include the induction of oxidative stress through the generation of reactive oxygen species (ROS), intercalation into DNA, and inhibition of topoisomerase enzymes, ultimately leading to apoptosis. A proposed signaling pathway for the induction of apoptosis by quinone-related compounds is illustrated below.

Caption: Proposed apoptotic signaling pathway induced by quinone-containing compounds like this compound.

Biosynthesis

The biosynthesis of this compound is believed to follow a polyketide pathway, similar to the related compound resistomycin (B85070). The resistomycin biosynthetic gene cluster in Streptomyces resistomycificus involves a type II polyketide synthase (PKS).[2][3] This suggests that the biosynthesis of this compound likely involves the assembly of a polyketide chain from simple acyl-CoA precursors, followed by a series of cyclization and modification reactions to form the final pentacyclic structure.

Conclusion

This compound, a secondary metabolite from the marine actinomycete Streptomyces chibaensis, presents a promising scaffold for further investigation in cancer and infectious disease research. This guide has provided the available details on its discovery, isolation, and biological activities. Further research is warranted to fully elucidate its mechanism of action and to obtain more detailed quantitative data on its biological efficacy, which will be crucial for its potential development as a therapeutic agent.

References

- 1. This compound, cytotoxic compound from a marine actinomycete, Streptomyces chibaensis AUBN1/7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Orchestration of discoid polyketide cyclization in the resistomycin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A gene cluster encoding resistomycin biosynthesis in Streptomyces resistomycificus; exploring polyketide cyclization beyond linear and angucyclic patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

Resistoflavine: A Technical Guide to Its Microbial Origin, Isolation, and Putative Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resistoflavine, a polyketide antibiotic, has demonstrated significant cytotoxic and antibacterial properties, making it a compound of interest for therapeutic development. This document provides a comprehensive overview of the known microbial sources of this compound, details established methodologies for its fermentation and isolation, and presents a putative biosynthetic pathway. All quantitative data from cited literature are summarized, and key experimental workflows and biological pathways are visualized to facilitate understanding.

This compound Producing Organisms

This compound is a secondary metabolite produced by specific strains of actinomycetes, a group of Gram-positive bacteria renowned for their prolific production of bioactive compounds. The primary producers of this compound identified in the scientific literature belong to the genus Streptomyces.

Marine environments have proven to be a rich source of these microorganisms. Notably, Streptomyces chibaensis AUBN1/7, isolated from marine sediments in the Bay of Bengal, has been identified as a producer of this compound.[1] Another marine-derived strain, designated as Streptomyces sp. EG32, collected from coastal sediments of the northern part of Egypt (Mediterranean Sea), is also known to produce this compound and its chlorinated derivatives, chlororesistoflavins A and B.

Table 1: Known this compound-Producing Organisms

| Organism/Strain | Isolation Source | Location of Isolation | Associated Compounds | Reference(s) |

| Streptomyces chibaensis AUBN1/7 | Marine Sediment | Bay of Bengal, India | This compound | [1] |

| Streptomyces sp. EG32 | Marine Sediment | Mediterranean Sea, Egypt | This compound, Chlororesistoflavin A, Chlororesistoflavin B |

Biological Activity of this compound

This compound exhibits a range of biological activities, with its cytotoxic and antibacterial effects being the most prominent.

-

Cytotoxic Activity: It has shown potent cytotoxic activity against various cancer cell lines, including Gastric adenocarcinoma (HMO2) and Hepatic carcinoma (HePG2) in vitro.[1]

-

Antibacterial Activity: this compound demonstrates weak to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.[1]

Experimental Protocols

While specific, detailed protocols for this compound are not exhaustively documented, the following sections outline generalized yet comprehensive methodologies for the fermentation, extraction, and purification of polyketide antibiotics from Streptomyces, based on standard practices in the field.

Fermentation of this compound-Producing Streptomyces

The production of this compound is achieved through submerged fermentation of the producing Streptomyces strain. The composition of the fermentation medium and the culture conditions are critical for optimal growth and secondary metabolite production.

Inoculum Preparation:

-

A pure culture of the Streptomyces strain is grown on a suitable agar (B569324) medium (e.g., ISP2 medium) to obtain a dense sporulation.

-

A loopful of spores is used to inoculate a seed culture medium in a shake flask.

-

The seed culture is incubated at 28-30°C for 2-3 days on a rotary shaker at 180-220 rpm.

Production Medium: A variety of media can be used for the production of secondary metabolites from Streptomyces. A typical production medium may contain:

-

Carbon Source: Starch, Glucose, Glycerol

-

Nitrogen Source: Yeast Extract, Malt Extract, Peptone, Soybean Meal

-

Trace Elements: FeSO₄, MnCl₂, ZnSO₄

-

Salts: NaCl, K₂HPO₄, MgSO₄, CaCO₃

Fermentation Conditions:

-

Temperature: 28-30°C

-

pH: 6.5-7.5

-

Agitation: 180-220 rpm

-

Aeration: Maintained by using baffled flasks and adequate headspace.

-

Incubation Time: 7-14 days

Extraction and Purification of this compound

The extraction and purification of this compound from the fermentation broth typically involves solvent extraction followed by chromatographic techniques.

Extraction:

-

The fermentation broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration.

-

The supernatant is extracted with an equal volume of an immiscible organic solvent, such as ethyl acetate (B1210297) or butanol. This is performed multiple times to ensure complete extraction.

-

The organic phases are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification:

-

Column Chromatography: The crude extract is subjected to column chromatography using a stationary phase like silica (B1680970) gel.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Further Purification: Fractions containing the compound of interest are pooled, concentrated, and may be subjected to further purification steps like preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Putative Biosynthetic Pathway of this compound

The precise biosynthetic pathway of this compound has not been elucidated. However, as a member of the polyketide family, its biosynthesis is expected to be catalyzed by a Type II polyketide synthase (PKS) system. A hypothetical pathway can be proposed based on the known biosynthesis of the structurally related compound, resistomycin.

The biosynthesis likely starts with an acetyl-CoA starter unit, followed by multiple chain extensions with malonyl-CoA extender units. A series of enzymatic reactions including ketoreduction, cyclization, and aromatization, catalyzed by the PKS and associated tailoring enzymes, would lead to the formation of the complex pentacyclic structure of this compound.

Conclusion

This compound remains a promising natural product with demonstrated cytotoxic and antibacterial activities. The producing organisms, primarily marine-derived Streptomyces species, represent a valuable resource for the discovery of novel therapeutic agents. While the fundamental methodologies for the fermentation and isolation of this compound are established based on general practices for microbial secondary metabolites, further research is required to optimize production yields and fully elucidate its biosynthetic pathway. Such studies would be instrumental in enabling the development of this compound and its analogs as potential drug candidates.

References

The Resistoflavine Biosynthesis Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resistoflavine, a polyketide antibiotic with a distinctive chemical structure, holds significant interest for its cytotoxic and antimicrobial properties. As a member of the quinone-related family of antibiotics, its biosynthesis is of considerable interest for novel drug development and synthetic biology applications. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, leveraging the closely related and well-studied resistomycin (B85070) biosynthetic pathway as a model. We will delve into the genetic architecture of the biosynthetic gene cluster, the enzymatic functions, a proposed biosynthetic pathway, quantitative production data, and detailed experimental protocols for pathway elucidation.

Introduction

This compound is a naturally occurring compound produced by actinomycetes, notably Streptomyces chibaensis[1]. Structurally, it is characterized by a pentacyclic "discoid" ring system, a feature it shares with the well-characterized antibiotic, resistomycin, produced by Streptomyces resistomycificus[2][3][4]. Due to this structural similarity, the biosynthetic pathway of resistomycin serves as an excellent and scientifically supported model for understanding this compound biosynthesis. This guide will primarily focus on the resistomycin (rem) gene cluster and its associated pathway as a proxy for the this compound pathway.

The biosynthesis of these molecules is orchestrated by a type II polyketide synthase (PKS) system, which is responsible for the iterative condensation of malonyl-CoA extender units to form a poly-β-keto chain. This linear precursor then undergoes a series of complex cyclization and tailoring reactions to yield the final intricate structure. A unique feature of this pathway is the involvement of a trio of specialized cyclase enzymes that direct the folding of the polyketide chain into its characteristic non-linear, discoid architecture, a departure from the more common linear or angular polyketides[4]. Understanding the intricate orchestration of these enzymatic steps is crucial for harnessing the potential of this compound and its analogs for therapeutic purposes.

The this compound/Resistomycin Biosynthetic Gene Cluster (rem)

The rem biosynthetic gene cluster from S. resistomycificus contains all the necessary genetic information for the production of resistomycin. Below is a detailed table of the open reading frames (ORFs) within this cluster and their putative functions, which are inferred to be highly homologous to those in the this compound biosynthetic gene cluster.

| Gene | Putative Function | Homology/Evidence |

| remA | Type II polyketide synthase (PKS) ketosynthase α (KSα) | Core PKS enzyme responsible for chain elongation. |

| remB | Type II PKS ketosynthase β (KSβ)/Chain length factor (CLF) | Core PKS enzyme, works in conjunction with KSα to determine the polyketide chain length. |

| remC | Acyl carrier protein (ACP) | Core PKS protein that carries the growing polyketide chain. |

| remD | Phosphopantetheinyl transferase (PPTase) | Activates the ACP by transferring a phosphopantetheinyl arm. |

| remE | Malonyl-CoA:ACP transacylase (MCAT) | Putative; loads malonyl-CoA extender units onto the ACP. This is an unusual feature for a type II PKS. |

| remF | Cyclase/Aromatase | One of the three key cyclases required for the discoid ring structure. |

| remG | Dehydrogenase | Likely involved in a tailoring step, possibly a hydroxylation or oxidation. |

| remH | Methyltransferase | Putative; may be involved in a tailoring step, although resistomycin itself is not methylated. |

| remI | Cyclase | The second of the three key cyclases essential for the unique S-shaped folding of the polyketide chain. |

| remJ | Unknown | No significant homology to known proteins. |

| remK | Transcriptional regulator (TetR family) | Likely a repressor that controls the expression of the rem gene cluster. |

| remL | Cyclase | The third key cyclase that acts in concert with RemF and RemI to form the final pentacyclic structure. |

| remM | ABC transporter | Likely involved in the export of resistomycin, providing self-resistance to the producing organism. |

| remN | ABC transporter ATP-binding protein | Works in conjunction with RemM. |

| remO | Oxidoreductase | Putative; may be involved in a final tailoring step. |

| remP | Dehydratase | Putative; may be involved in a tailoring step. |

The Biosynthesis Pathway of this compound

The proposed biosynthetic pathway for this compound, modeled after resistomycin, begins with the assembly of a decaketide chain by the type II PKS machinery. This is followed by a series of concerted cyclization events catalyzed by the unique set of cyclases.

Polyketide Chain Assembly

The biosynthesis is initiated by the loading of a starter unit, likely acetyl-CoA, onto the RemA/RemB ketosynthase complex. The chain is then extended through the iterative addition of nine malonyl-CoA extender units, a process catalyzed by the core PKS enzymes (RemA, RemB, and RemC) and the putative malonyl-CoA:ACP transacylase (RemE). The result is a 20-carbon linear poly-β-keto chain attached to the acyl carrier protein, RemC.

Discoid Cyclization Cascade

The key to the formation of the unique discoid structure of this compound and resistomycin lies in the orchestrated action of the three cyclases: RemI, RemF, and RemL. It is proposed that these enzymes form a multienzyme complex that acts as a mold, guiding the folding of the nascent polyketide chain in a specific S-shape, rather than the more common U-shape seen in other aromatic polyketides. This prevents the formation of linear or angular intermediates and directs the cyclization towards the pentacyclic discoid core. Gene knockout studies have shown that the absence of any of these three cyclases prevents the formation of resistomycin.

Tailoring Reactions

Following the formation of the core pentacyclic structure, a series of tailoring reactions, including oxidations and dehydrations, are likely catalyzed by enzymes such as RemG (dehydrogenase), RemO (oxidoreductase), and RemP (dehydratase) to yield the final this compound molecule. The exact sequence and nature of these late-stage modifications are yet to be fully elucidated.

Quantitative Data

Quantitative data for this compound production is not widely available. However, studies on resistomycin production by Streptomyces aurantiacus AAA5 provide valuable insights into the potential yields.

| Parameter | Value | Reference |

| Initial Production Yield | 52.5 mg/L | Vijayabharathi, R., et al. (2011). Applied Biochemistry and Biotechnology. |

| Optimized Production Yield | 194.3 mg/L | Vijayabharathi, R., et al. (2012). Journal of Biochemical Technology. |

| IC50 (HepG2 cell line) | 0.006 µg/mL | Vijayabharathi, R., et al. (2011). Applied Biochemistry and Biotechnology. |

| IC50 (HeLa cell line) | 0.005 µg/mL | Vijayabharathi, R., et al. (2011). Applied Biochemistry and Biotechnology. |

Experimental Protocols

The elucidation of the resistomycin/resistoflavine pathway has been primarily achieved through genetic manipulation of the producing organisms and heterologous expression of the biosynthetic gene cluster.

Heterologous Expression of the rem Gene Cluster in Streptomyces lividans

This protocol describes the general steps for expressing the rem gene cluster in a heterologous host, such as S. lividans, which is a common practice for studying and engineering natural product biosynthesis.

-

Cosmid Library Construction:

-

Isolate high-molecular-weight genomic DNA from S. resistomycificus.

-

Partially digest the genomic DNA with a suitable restriction enzyme (e.g., Sau3AI) to generate large fragments (30-40 kb).

-

Ligate the genomic DNA fragments into a suitable Streptomyces-E. coli shuttle cosmid vector (e.g., pOJ446).

-

Package the ligation mixture into lambda phage particles and transfect an E. coli host strain (e.g., XL1-Blue MR).

-

-

Transformation of S. lividans :

-

Isolate the pooled cosmid library DNA from the E. coli host.

-

Prepare protoplasts of S. lividans TK24.

-

Transform the S. lividans protoplasts with the cosmid library DNA using a polyethylene (B3416737) glycol (PEG)-mediated method.

-

Plate the transformed protoplasts on R5 regeneration medium and select for transformants using an appropriate antibiotic resistance marker from the cosmid vector.

-

-

Screening for Resistomycin/Resistoflavine Production:

-

Inoculate individual transformant colonies into a suitable production medium (e.g., R5 liquid medium).

-

Incubate the cultures for 5-7 days at 30°C with shaking.

-

Extract the culture broth with an organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by HPLC and LC-MS to identify the clones producing the desired compound. A key characteristic of resistomycin is its strong orange fluorescence under UV light (366 nm), which can be used for rapid screening.

-

Gene Disruption in Streptomyces using PCR-Targeting

This protocol outlines a general method for creating targeted gene knockouts in Streptomyces to investigate the function of specific genes in the biosynthetic pathway.

-

Design of the Disruption Cassette:

-

Design primers with 39-nucleotide extensions homologous to the regions flanking the gene of interest and 20-nucleotide sequences that anneal to a resistance gene cassette (e.g., apramycin (B1230331) resistance, aac(3)IV).

-

The resistance cassette should be flanked by FRT sites for subsequent removal by a FLP recombinase if desired.

-

-

Generation of the Disruption Cassette:

-

Amplify the resistance cassette by PCR using the designed primers and a template plasmid containing the cassette.

-

-

Transformation and Recombination:

-

Introduce the amplified disruption cassette into a suitable E. coli strain (e.g., BW25113/pIJ790) harboring a temperature-sensitive plasmid that expresses the λ Red recombinase system.

-

Induce the expression of the recombinase and prepare electrocompetent cells.

-

Introduce a cosmid containing the target gene cluster into these cells and select for the desired recombination event where the gene of interest is replaced by the resistance cassette.

-

-

Conjugation into Streptomyces :

-

Transfer the mutated cosmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).

-

Conjugate the mutated cosmid from E. coli into the wild-type Streptomyces strain.

-

Select for exconjugants that have undergone double crossover homologous recombination, resulting in the replacement of the target gene with the resistance cassette.

-

-

Analysis of Mutants:

-

Confirm the gene disruption by PCR and Southern blot analysis.

-

Analyze the fermentation products of the mutant strain by HPLC and LC-MS to determine the effect of the gene knockout on the biosynthesis of this compound/resistomycin.

-

Visualizations

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Gene Function Analysis

Caption: Workflow for elucidating gene function.

Conclusion

The biosynthesis of this compound, as modeled by the well-characterized resistomycin pathway, represents a fascinating example of enzymatic complexity and control in natural product biosynthesis. The unique discoid cyclization cascade, orchestrated by a trio of specialized cyclases, offers a compelling target for bioengineering and synthetic biology efforts aimed at generating novel polyketide structures. While the core of the pathway is now understood, further research, particularly in vitro characterization of the biosynthetic enzymes, will be crucial to fully unravel the mechanistic details of this intricate process. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore and exploit the therapeutic potential of this compound and its analogs.

References

- 1. Engineering of Streptomyces lividans for heterologous expression of secondary metabolite gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A gene cluster encoding resistomycin biosynthesis in Streptomyces resistomycificus; exploring polyketide cyclization beyond linear and angucyclic patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Orchestration of discoid polyketide cyclization in the resistomycin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A gene cluster encoding resistomycin biosynthesis in Streptomyces resistomycificus; exploring polyketide cyclization beyond linear and angucyclic patterns. | Semantic Scholar [semanticscholar.org]

Resistoflavine: A Technical Overview of a Bioactive Microbial Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resistoflavine is a naturally occurring polyketide produced by the marine actinomycete Streptomyces chibaensis.[1] As a member of the quinone-related antibiotics, it has garnered interest for its significant cytotoxic activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It also outlines a generalized experimental protocol for its isolation and purification from its natural source and presents a putative biosynthetic pathway based on related compounds.

Chemical Structure and Physicochemical Properties

This compound is a pentacyclic compound featuring a unique discoid ring system. Its chemical identity and key physicochemical properties are summarized below.

| Identifier | Value |

| IUPAC Name | (-)-3,5,7,11b-tetrahydroxy-1,1,9-trimethyl-2H-benzo[cd]pyrene-2,6,10(1H,11bH)-trione |

| CAS Number | 29706-96-5 |

| Molecular Formula | C₂₂H₁₆O₇ |

| Molecular Weight | 392.36 g/mol |

| Solubility | Soluble in DMF and DMSO |

| SMILES | CC1=CC(O)=C(C(C(C(O)=CC(O)=C2C(C3(C)C)=O)=C2C4(O)C3=C5)=O)C4=C1C5=O |

| InChI | InChI=1S/C22H16O7/c1-7-4-8(23)14-17-13(7)11(26)6-12-21(2,3)20(28)16-10(25)5-9(24)15(19(14)27)18(16)22(12,17)29/h4-6,23-25,29H,1-3H3 |

Spectroscopic Data

| Spectroscopic Technique | Purpose |

| ¹H NMR | Determination of the proton framework of the molecule. |

| ¹³C NMR | Identification of the carbon skeleton and functional groups. |

| Infrared (IR) Spectroscopy | Identification of functional groups such as hydroxyls and carbonyls. |

| Mass Spectrometry (MS) | Determination of the molecular weight and elemental composition. |

Experimental Protocols: Isolation and Purification

This compound is isolated from the fermentation broth of Streptomyces chibaensis. The following is a generalized protocol for the isolation and purification of this compound based on standard methods for natural product extraction from actinomycetes.[1][2]

1. Fermentation:

-

A pure culture of Streptomyces chibaensis is inoculated into a suitable liquid medium, such as Waksman liquid medium.

-

The culture is incubated on a rotary shaker at 28 °C for an optimized duration to allow for the production of secondary metabolites.

2. Extraction:

-

The fermentation broth is centrifuged to separate the mycelial biomass from the supernatant.

-

The supernatant is then extracted with an equal volume of an organic solvent, typically ethyl acetate, to partition the bioactive compounds into the organic phase.

-

The organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Chromatographic Purification:

-

The crude extract is subjected to column chromatography using a stationary phase such as silica (B1680970) gel.

-

A gradient elution system with a mixture of non-polar and polar solvents (e.g., chloroform (B151607) and methanol) is used to separate the compounds based on their polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the compound of interest are pooled and further purified using techniques like preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

Biosynthesis

The biosynthetic pathway of this compound has not been fully elucidated. However, the gene cluster for the biosynthesis of a structurally related compound, resistomycin (B85070), has been identified in Streptomyces resistomycificus.[3] It is a type II polyketide synthase (PKS) pathway, which provides a model for the likely biosynthesis of this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated potent cytotoxic activity against human cancer cell lines. Specifically, it is effective against gastric adenocarcinoma (HMO2) and hepatic carcinoma (HepG2) cells. While the precise mechanism of action is still under investigation, its structural similarity to other quinone-containing compounds suggests a potential role in inducing oxidative stress and apoptosis in cancer cells. The mechanism of the related compound, resistomycin, has been shown to involve the induction of oxidative stress, mitochondrial apoptosis, and cell cycle arrest.

Conclusion

This compound is a promising bioactive compound with significant cytotoxic properties. Its complex chemical structure and potent biological activity make it a person of interest for further investigation in drug discovery and development. Future research should focus on the complete elucidation of its biosynthetic pathway, total synthesis, and a detailed investigation of its mechanism of action to fully realize its therapeutic potential.

References

- 1. This compound, cytotoxic compound from a marine actinomycete, Streptomyces chibaensis AUBN1/7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India | PLOS One [journals.plos.org]

- 3. A gene cluster encoding resistomycin biosynthesis in Streptomyces resistomycificus; exploring polyketide cyclization beyond linear and angucyclic patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

Resistoflavine's Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resistoflavine is a quinone-related antibiotic isolated from marine actinomycetes, such as Streptomyces chibaensis.[1] It has demonstrated potent cytotoxic activity against various cancer cell lines, including human gastric adenocarcinoma (HMO2) and hepatic carcinoma (HepG2), as well as antibacterial properties.[1][2] While the precise molecular mechanisms underlying this compound's bioactivity are not fully elucidated, its chemical structure as a quinone provides significant insights into its probable mode of action. This guide synthesizes the current understanding and proposes a mechanism based on related compounds, focusing on the induction of oxidative stress, apoptosis, and cell cycle arrest.

Quantitative Data on Biological Activity

| Compound/Extract | Cell Line/Organism | Activity Type | Measurement | Value | Reference(s) |

| Resistomycin | HepG2 (hepatic carcinoma) | Cytotoxicity | GI50 | 0.006 µg/mL | |

| Resistomycin | HeLa (cervical carcinoma) | Cytotoxicity | GI50 | 0.005 µg/mL | |

| Resistomycin | PC3 (prostate cancer) | Cytotoxicity | IC50 | 0.65, 1.3 µg/mL (dose-dependent effects observed) | |

| Chlororesistoflavin A | MRSA | Antibacterial | MIC | 0.25 µg/mL | |

| Chlororesistoflavin B | MRSA | Antibacterial | MIC | 2.0 µg/mL |

Core Mechanism of Action

The anticancer activity of this compound is likely multifaceted, stemming from its quinone core. The proposed mechanisms are detailed below.

Induction of Oxidative Stress via Redox Cycling

Quinones are known to be redox-active molecules that can participate in one- or two-electron reductions to form semiquinones and hydroquinones. Under aerobic conditions, these intermediates can be re-oxidized by molecular oxygen, creating a futile redox cycle that generates reactive oxygen species (ROS), such as superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂).

This process leads to a state of oxidative stress within the cell, characterized by:

-

Depletion of reducing equivalents: The continuous redox cycling consumes cellular antioxidants like glutathione (B108866) (GSH) and reducing cofactors such as NAD(P)H.

-

Damage to macromolecules: The overproduction of ROS can lead to oxidative damage of lipids, proteins, and DNA. This DNA damage can contribute to the induction of apoptosis and cell cycle arrest.

References

An In-depth Technical Guide to the Biological Activity of Resistoflavine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resistoflavine, a quinone-related antibiotic isolated from the marine actinomycete Streptomyces chibaensis, has demonstrated notable biological activities, primarily exhibiting potent cytotoxicity against specific cancer cell lines and weak antibacterial effects. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, including its mechanism of action, quantitative data from cited studies, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, microbiology, and drug discovery.

Core Biological Activities

This compound's primary biological activities identified to date are its cytotoxic and antibacterial effects.

Cytotoxic Activity

Antibacterial Activity

In addition to its anticancer potential, this compound has been reported to exhibit weak antibacterial activities against both Gram-positive and Gram-negative bacteria[1][2].

Quantitative Data

A summary of the available quantitative data on the biological activity of this compound is presented below.

| Activity | Cell Line/Organism | Parameter | Value | Reference |

| Cytotoxicity | HMO2 (Gastric Adenocarcinoma) | IC50 | Data not available | [1] |

| Cytotoxicity | HepG2 (Hepatic Carcinoma) | IC50 | Data not available | |

| Antibacterial | Gram-positive bacteria | MIC | Weak activity | |

| Antibacterial | Gram-negative bacteria | MIC | Weak activity |

Note: While the potent cytotoxic activity of this compound against HMO2 and HepG2 cell lines is cited, specific IC50 values from the primary study were not found in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method commonly used to assess cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding:

-

Culture HMO2 or HepG2 cells in appropriate growth medium (e.g., DMEM with 10% FBS) to ~80% confluency.

-

Trypsinize and resuspend the cells to a concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT stock solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Antibacterial Assay (Broth Microdilution Method for MIC Determination)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.

Protocol:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium (e.g., a Gram-positive and a Gram-negative strain).

-

Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth - MHB).

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in MHB. The final volume in each well should be 50 µL.

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.

-

Include a growth control well (inoculum without this compound) and a sterility control well (MHB without inoculum).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of this compound in which no visible growth (turbidity) is observed.

-

Mechanism of Action & Signaling Pathways

The precise molecular mechanisms underlying this compound's biological activities are not yet fully elucidated. However, based on its quinone structure and the known activities of similar compounds, a plausible mechanism involves the induction of oxidative stress and subsequent activation of apoptotic signaling pathways in cancer cells.

Induction of Oxidative Stress

Quinone-containing compounds are known to undergo redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide. This can lead to a state of oxidative stress within the cell.

Caption: Proposed mechanism of this compound-induced oxidative stress.

Apoptosis Signaling Pathway

The induction of oxidative stress can trigger the intrinsic pathway of apoptosis. Increased ROS levels can lead to mitochondrial dysfunction, characterized by the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately resulting in apoptosis.

Caption: Potential intrinsic apoptosis pathway activated by this compound.

Other Potential Biological Activities (Areas for Future Research)

While the primary focus has been on its cytotoxic and antibacterial properties, the chemical structure of this compound suggests potential for other biological activities that warrant further investigation.

Antiviral Activity

Many quinone-containing compounds have demonstrated antiviral properties. Future studies could explore the efficacy of this compound against a range of viruses.

Anti-inflammatory Activity

Flavonoids and related polyphenolic compounds are known to possess anti-inflammatory effects. Investigating the potential of this compound to modulate inflammatory pathways could reveal new therapeutic applications.

Enzyme Inhibition

The quinone moiety is a common feature in many enzyme inhibitors. Screening this compound against a panel of relevant enzymes could uncover novel inhibitory activities.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic activity against cancer cells. Its mechanism of action is likely linked to the induction of oxidative stress and apoptosis. While current data is limited, this guide provides a foundation for future research into its therapeutic potential. Further studies are needed to determine its specific IC50 values against a broader range of cancer cell lines, fully elucidate its molecular targets and signaling pathways, and explore its potential antiviral, anti-inflammatory, and enzyme inhibitory activities. The detailed protocols provided herein should aid in the standardization of future investigations into this intriguing bioactive compound.

References

Resistoflavine: An In-depth Technical Guide on its Antibacterial Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resistoflavine, a quinone-related antibiotic isolated from the marine actinomycete Streptomyces chibaensis, has demonstrated broad but modest antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] While specific quantitative data on its potency remains limited in publicly available literature, its structural class suggests a mechanism of action targeting essential bacterial processes. This technical guide provides a comprehensive overview of the known antibacterial properties of this compound, its presumed mechanism of action based on related quinone compounds, detailed experimental protocols for its evaluation, and visualizations of key experimental and biological pathways.

Introduction

This compound is a secondary metabolite produced by Streptomyces chibaensis, a bacterium isolated from marine sediments.[1] Structurally, it belongs to the quinone family of antibiotics. While noted for its cytotoxic activity against cancer cell lines, its antibacterial properties, though described as weak, warrant further investigation, especially in the context of rising antimicrobial resistance.[1] This guide aims to consolidate the available information on this compound's antibacterial profile and provide a framework for its further study.

Antibacterial Spectrum and Potency

However, a structurally related chlorinated analog, Chlororesistoflavin A, has shown promising activity against Methicillin-Resistant Staphylococcus aureus (MRSA), a significant human pathogen. This highlights the potential for synthetic modification of the this compound scaffold to enhance antibacterial potency.

Table 1: Antibacterial Activity of this compound and a Key Analog

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| This compound | Gram-positive bacteria | Data not available | [1] |

| This compound | Gram-negative bacteria | Data not available |

Note: The lack of specific MIC values for this compound is a significant data gap in the current literature.

Mechanism of Action

The precise mechanism of action for this compound has not been definitively elucidated. However, based on its chemical structure as a quinone-related compound, it is likely to share a mechanism with other quinolone antibiotics. The primary mode of action for this class of antibiotics is the inhibition of essential bacterial enzymes involved in DNA replication and repair.

Inhibition of DNA Gyrase and Topoisomerase IV

Quinolone antibiotics are known to target and inhibit two key type II topoisomerase enzymes:

-

DNA Gyrase (Topoisomerase II): This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for proper cell division.

By binding to these enzymes, quinolones stabilize the enzyme-DNA complex in a state where the DNA is cleaved, leading to double-strand breaks and ultimately, bacterial cell death.

Potential for Other Mechanisms

Given the diverse biological activities of quinone compounds, it is plausible that this compound may exert its antibacterial effects through additional mechanisms, such as:

-

Generation of Reactive Oxygen Species (ROS): Some quinones can undergo redox cycling, leading to the production of superoxide (B77818) radicals and other ROS that can damage cellular components.

-

Interference with Electron Transport Chain: Quinones are integral components of cellular respiration, and exogenous quinones could potentially disrupt the bacterial electron transport chain, leading to a loss of energy production.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in the evaluation of this compound's antibacterial properties.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial strains of interest

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Aseptically pick several colonies of the test bacterium from a fresh agar (B569324) plate and inoculate into a tube of sterile broth.

-

Incubate the culture at the appropriate temperature and time with shaking until it reaches the mid-logarithmic phase of growth (e.g., an optical density at 600 nm (OD₆₀₀) of 0.4-0.6).

-

Dilute the bacterial suspension in fresh broth to a standardized concentration (e.g., 5 x 10⁵ colony-forming units (CFU)/mL).

-

-

Serial Dilution of this compound:

-

In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in the appropriate broth to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add a standardized volume of the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.

-

Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

-

Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

-

Conclusion and Future Directions

This compound represents a natural product with documented, albeit weak, broad-spectrum antibacterial activity. The lack of detailed quantitative data on its potency is a clear gap that needs to be addressed through systematic MIC testing against a diverse panel of clinically relevant bacteria. Furthermore, a thorough investigation into its mechanism of action is warranted to confirm its presumed targets and explore any secondary effects. The enhanced activity of its chlorinated analog suggests that medicinal chemistry efforts to create more potent derivatives could be a fruitful avenue for future research, potentially leading to the development of new antibacterial agents.

References

Known Analogs of Resistoflavine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resistoflavine is a naturally occurring quinone-related antibiotic that has demonstrated a range of biological activities, including antibacterial and cytotoxic properties.[1][2] Isolated from marine actinomycetes such as Streptomyces chibaensis and Streptomyces sp., its core structure presents a compelling scaffold for the development of novel therapeutic agents.[1][2][3] This technical guide provides an in-depth overview of the known analogs of this compound, summarizing their biological activities, detailing relevant experimental protocols, and visualizing the key signaling pathways implicated in their mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new drugs.

Known Analogs of this compound and their Biological Activities

Research into the analogs of this compound has thus far primarily focused on halogenated derivatives and the closely related compound, Resistomycin. These compounds have shown significant potential as both antibacterial and anticancer agents.

Chlororesistoflavins A and B

Chlororesistoflavins A and B are chlorinated analogs of this compound isolated from the marine-derived actinomycete Streptomyces sp. strain EG32.[1][3][4] Both compounds have demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).

Resistomycin

Resistomycin, a structurally similar quinone-related antibiotic, is often studied alongside this compound and provides valuable insights into the potential mechanisms of action for this class of compounds. It has shown significant cytotoxic activity against a variety of cancer cell lines.

Data Presentation

The following tables summarize the quantitative data for the known analogs of this compound.

Table 1: Antibacterial Activity of this compound Analogs

| Compound | Target Organism | MIC (µg/mL) |

| Chlororesistoflavin A | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25[1][4] |

| Chlororesistoflavin B | Methicillin-resistant Staphylococcus aureus (MRSA) | 2.0[1][4] |

Table 2: Cytotoxic Activity of this compound and its Analogs

| Compound | Cell Line | Cell Type | IC50 / GI50 (µg/mL) |

| This compound | HMO2 | Gastric Adenocarcinoma | Data not quantified in reviewed literature[1][2] |

| This compound | HePG2 | Hepatic Carcinoma | Data not quantified in reviewed literature[1][2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, based on established and reported protocols.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC values for the antibacterial activity of this compound analogs against MRSA were determined using the broth microdilution method.

1. Preparation of Bacterial Inoculum:

-

A fresh culture of MRSA is grown on a suitable agar (B569324) medium.

-

Several colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

The bacterial suspension is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

-

The test compounds (Chlororesistoflavin A and B) are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.

-

Serial two-fold dilutions of the stock solution are prepared in CAMHB in a 96-well microtiter plate.

3. Inoculation and Incubation:

-

Each well of the microtiter plate containing the diluted compounds is inoculated with the prepared bacterial suspension.

-

The plates are incubated at 35-37°C for 18-24 hours.

4. Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Determination of Cytotoxicity by MTT Assay

The cytotoxic activity of this compound and its analogs against cancer cell lines such as HMO2 and HepG2 can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

1. Cell Seeding:

-

Cancer cells (e.g., HepG2, HMO2) are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

2. Compound Treatment:

-

The test compounds are dissolved in DMSO and serially diluted in a complete cell culture medium.

-

The cells are treated with various concentrations of the compounds and incubated for 48-72 hours.

3. MTT Addition and Incubation:

-

After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

4. Formazan (B1609692) Solubilization and Absorbance Measurement:

-

The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

5. IC50 Calculation:

-

The percentage of cell viability is calculated relative to untreated control cells.

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways

Based on studies of the closely related compound Resistomycin, the biological activity of this compound and its analogs is likely mediated through the induction of oxidative stress and the activation of the p38 MAPK signaling pathway, ultimately leading to apoptosis.

Oxidative Stress-Induced Apoptosis

dot

Caption: Oxidative Stress-Induced Apoptosis Pathway.

p38 MAPK Signaling Pathway

dot

Caption: p38 MAPK Signaling Pathway.

Conclusion

The known analogs of this compound, particularly Chlororesistoflavins A and B, exhibit promising biological activities that warrant further investigation. The provided experimental protocols offer a foundation for the standardized evaluation of these and future analogs. Furthermore, the elucidation of the potential signaling pathways involved in their mechanism of action provides a framework for future mechanistic studies and rational drug design. This technical guide serves as a comprehensive resource to aid researchers in the continued exploration of this compound and its derivatives as potential therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, cytotoxic compound from a marine actinomycete, Streptomyces chibaensis AUBN1/7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chlororesistoflavins A and B, Chlorinated Benzopyrene Antibiotics Produced by the Marine-Derived Actinomycete Streptomyces sp. Strain EG32 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Resistoflavine: A Technical Review of Its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resistoflavine, a quinone-related antibiotic isolated from Streptomyces species, has demonstrated notable cytotoxic and antimicrobial properties. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its biological activities, experimental protocols, and potential mechanisms of action. All available quantitative data from in vitro studies are summarized, and detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear representation of the current understanding of this compound's biological effects.

Introduction

This compound is a naturally occurring compound belonging to the quinone family of antibiotics.[1] It is produced by actinomycetes, specifically isolated from marine sediment samples, with Streptomyces chibaensis being a notable source.[1] The molecular structure of this compound positions it as a compound of interest for its potential therapeutic applications, particularly in oncology and infectious diseases. This review aims to consolidate the current knowledge on this compound to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Biological Activity

This compound has been primarily investigated for its cytotoxic and antibacterial activities.

Cytotoxic Activity

Table 1: Summary of Cytotoxic Activity of this compound

| Cell Line | Cancer Type | Reported Activity | Reference |

| HMO2 | Gastric Adenocarcinoma | Potent Cytotoxic Activity | [1] |

| HePG2 | Hepatic Carcinoma | Potent Cytotoxic Activity | [1] |

Antimicrobial Activity

This compound has demonstrated weak antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] Specific Minimum Inhibitory Concentration (MIC) values are not detailed in the currently available literature, indicating a need for further quantitative studies to fully characterize its antimicrobial spectrum.

Table 2: Summary of Antimicrobial Activity of this compound

| Bacterial Type | Reported Activity | Reference |

| Gram-positive bacteria | Weak antibacterial activity | [1] |

| Gram-negative bacteria | Weak antibacterial activity | [1] |

Antiviral Activity

There is currently no publicly available scientific literature detailing the antiviral activity of this compound. This represents a significant gap in the understanding of its biological profile and an area ripe for future investigation.

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated. However, based on the activity of related quinone compounds like resistomycin, a plausible mechanism can be hypothesized. Resistomycin has been shown to suppress cancer cell growth by inducing oxidative stress, triggering mitochondrial apoptosis, and causing cell cycle arrest.[2] Quinone-related compounds can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.[2] It is conceivable that this compound shares a similar mode of action.

Caption: Hypothesized mechanism of action for this compound.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and bioactivity assessment of this compound are crucial for consistent research outcomes. The following sections outline generalized procedures based on standard laboratory practices for similar natural products.

Isolation and Purification of this compound

This compound can be isolated from the fermentation broth of Streptomyces chibaensis.

Workflow for Isolation and Purification:

Caption: General workflow for this compound isolation.

Detailed Protocol:

-

Fermentation: Culture Streptomyces chibaensis in a suitable broth medium under optimal conditions for secondary metabolite production.

-

Extraction: After a suitable incubation period, separate the mycelium from the broth by filtration. Extract the supernatant with an equal volume of an appropriate organic solvent, such as ethyl acetate, multiple times to ensure complete extraction of the compound.

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Chromatographic Purification: Subject the crude extract to column chromatography using a stationary phase like silica gel. Elute with a gradient of solvents to separate the different components. Collect the fractions and monitor them using techniques like Thin Layer Chromatography (TLC).

-

Final Purification: Pool the fractions containing this compound and perform further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain the pure compound.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow for MTT Assay:

Caption: Workflow of a typical MTT cytotoxicity assay.

Detailed Protocol:

-

Cell Seeding: Plate the desired cancer cells (e.g., HMO2, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound and perform two-fold serial dilutions in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (broth with bacteria but no this compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacterium.

Synthesis

Currently, there is no information available in the public domain regarding the total synthesis of this compound. The development of a synthetic route would be highly valuable for producing larger quantities of the compound for further research and development, as well as for creating analogs with potentially improved activity and pharmacological properties.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated cytotoxic activity against cancer cell lines and weak antibacterial properties. However, the current body of literature is limited. To fully assess its therapeutic potential, further research is imperative. Key areas for future investigation include:

-

Comprehensive Biological Screening: Determination of IC50 values against a broader panel of cancer cell lines, as well as MIC values against a wider range of bacterial and fungal pathogens. Screening for antiviral and other biological activities is also crucial.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by this compound in cancer cells.

-

Total Synthesis: Development of a robust and scalable synthetic route to enable the production of this compound and its analogs for structure-activity relationship (SAR) studies.

-

In Vivo Studies: Evaluation of the efficacy and toxicity of this compound in preclinical animal models.

Addressing these research gaps will be essential to advance this compound from a promising natural product to a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Resistoflavine from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resistoflavine is a polyketide antibiotic with cytotoxic activities, making it a compound of interest for drug development.[1] This document provides detailed application notes and protocols for the isolation of this compound from Streptomyces species, particularly Streptomyces chibaensis, which has been identified as a producer of this compound.[1] The protocols outlined below cover the fermentation of the microorganism, extraction of the crude product, and a multi-step chromatographic purification process. These guidelines are intended to provide a comprehensive workflow for obtaining this compound for research and development purposes.

Data Presentation

The following table summarizes the expected quantitative data at each stage of the isolation process. Please note that these are representative values, and actual yields and purity may vary depending on the specific fermentation conditions and experimental execution.

| Stage | Parameter | Typical Value |

| Fermentation | Culture Volume | 10 L |

| This compound Titer | 5 - 15 mg/L | |

| Extraction | Crude Extract Weight | 2 - 5 g |

| Purity of Crude Extract | 1 - 5% | |

| Silica (B1680970) Gel Chromatography | Fraction Volume | 500 mL |

| Purity of Pooled Fractions | 30 - 50% | |

| Yield after Column Chromatography | 40 - 60 mg | |

| Preparative HPLC | Purity of Final Product | >95% |

| Final Yield of this compound | 20 - 30 mg |

Experimental Protocols

Fermentation of Streptomyces chibaensis

This protocol describes the cultivation of Streptomyces chibaensis for the production of this compound.

a. Media Preparation:

-

Seed Medium (per 1 L):

-

Soluble Starch: 20 g

-

Yeast Extract: 5 g

-

Peptone: 5 g

-

CaCO₃: 1 g

-

Distilled Water: 1 L

-

Adjust pH to 7.0 before autoclaving.

-

-

Production Medium (per 1 L):

-

Glycerol: 30 g

-

Soybean Meal: 20 g

-

NaCl: 5 g

-

CaCO₃: 2 g

-

Trace Salt Solution: 1 mL (see below)

-

Distilled Water: 1 L

-

Adjust pH to 7.2 before autoclaving.

-

-

Trace Salt Solution (per 100 mL):

-

FeSO₄·7H₂O: 0.1 g

-

MnCl₂·4H₂O: 0.1 g

-

ZnSO₄·7H₂O: 0.1 g

-

Distilled Water: 100 mL

-

b. Inoculum Preparation:

-

Prepare a slant culture of Streptomyces chibaensis on a suitable agar (B569324) medium (e.g., ISP Medium 2).

-

Incubate the slant at 28°C for 7-10 days until good sporulation is observed.

-

Aseptically transfer a loopful of spores into a 250 mL flask containing 50 mL of seed medium.

-

Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48 hours.

c. Production Fermentation:

-

Inoculate a 2 L flask containing 1 L of production medium with 5% (v/v) of the seed culture.

-

Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 7-9 days.

-

Monitor the production of this compound by periodically taking samples and analyzing them by HPLC.

Extraction of Crude this compound

This protocol details the extraction of this compound from the fermentation broth.

-

After the fermentation is complete, centrifuge the culture broth at 8,000 rpm for 20 minutes to separate the mycelium from the supernatant.

-

Combine the mycelium and supernatant and extract three times with an equal volume of ethyl acetate (B1210297).

-

Pool the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

-

Store the crude extract at -20°C until further purification.

Purification of this compound

This protocol describes a two-step chromatographic purification of this compound from the crude extract.

a. Silica Gel Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column packed in chloroform (B151607).

-

Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.

-

Elute the column with a stepwise gradient of chloroform and methanol (B129727) (e.g., 100:0, 99:1, 98:2, 95:5, 90:10 v/v).

-

Collect fractions of 10-15 mL and monitor them by Thin Layer Chromatography (TLC) using a chloroform:methanol (95:5) solvent system.

-

Pool the fractions containing this compound and evaporate the solvent to dryness.

b. Preparative High-Performance Liquid Chromatography (HPLC):

-

Dissolve the partially purified product from the column chromatography step in a suitable solvent (e.g., methanol).

-

Purify the compound using a preparative HPLC system with a C18 column.

-

Use a gradient elution system with mobile phases of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid. A suggested gradient is: 0-5 min, 30% B; 5-25 min, 30-80% B; 25-30 min, 80% B; 30-35 min, 80-30% B; 35-40 min, 30% B.

-

Monitor the elution at a suitable wavelength (e.g., 254 nm and 280 nm).

-

Collect the peak corresponding to this compound and lyophilize to obtain the pure compound.

Visualizations

Experimental Workflow

Caption: Workflow for the isolation of this compound.

General Signaling Pathway for Polyketide Production

Caption: Generalized signaling pathway for polyketide antibiotic production in Streptomyces.

References